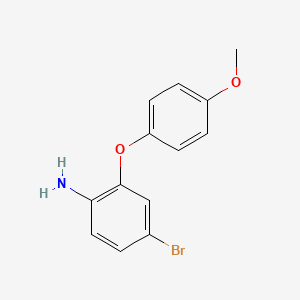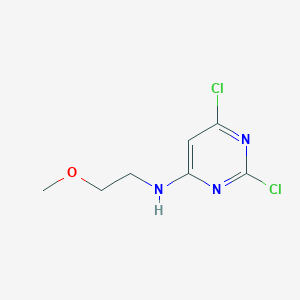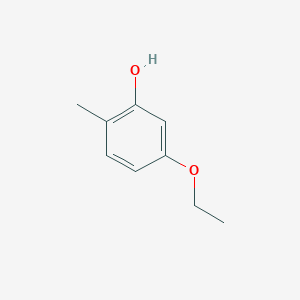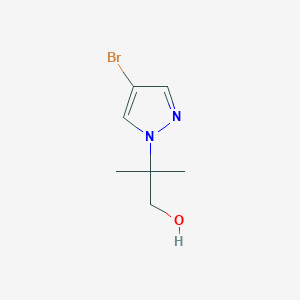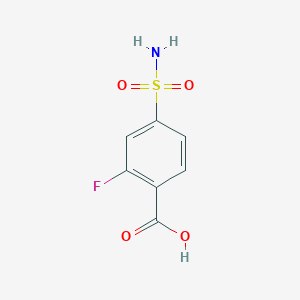
2-Fluoro-4-sulfamoylbenzoic acid
Overview
Description
2-Fluoro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol It is characterized by the presence of a fluorine atom at the second position and a sulfamoyl group at the fourth position on the benzoic acid ring
Mechanism of Action
Target of Action
Sulfamoylbenzoic acid derivatives are known to interact with carbonic anhydrase enzymes . These enzymes play a crucial role in maintaining pH balance in the body and are involved in various physiological processes such as respiration and the transport of carbon dioxide and bicarbonate.
Mode of Action
It can be inferred from the known actions of sulfamoylbenzoic acid derivatives that this compound may inhibit the activity of carbonic anhydrase enzymes . This inhibition could potentially alter the balance of carbon dioxide and bicarbonate in the body, affecting various physiological processes.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-sulfamoylbenzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with carbonic anhydrase, an enzyme involved in the regulation of pH and ion balance in cells . The binding of this compound to carbonic anhydrase results in the inhibition of its activity, which can lead to changes in cellular pH and ion homeostasis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular processes and metabolic pathways. For instance, the compound’s interaction with carbonic anhydrase involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the enzyme-inhibitor complex . This binding results in the inhibition of carbonic anhydrase activity, affecting cellular pH regulation.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its degradation products may have different biological activities, which can influence the overall outcome of experiments. Long-term exposure to the compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in the glycolytic pathway, affecting glucose metabolism and energy production . Additionally, it can influence the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway. These interactions can lead to changes in cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and cellular uptake efficiency.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can influence gene expression and cellular responses to environmental stimuli.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-sulfamoylbenzoic acid typically involves the introduction of the fluorine and sulfamoyl groups onto the benzoic acid ring. One common method is the electrophilic aromatic substitution reaction, where a fluorine atom is introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The sulfamoyl group can be introduced through a sulfonation reaction using reagents like chlorosulfonic acid followed by amination .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-Fluoro-4-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
2-Fluorobenzoic acid: Lacks the sulfamoyl group, which can influence its solubility and interaction with biological targets.
Benzoic acid: The parent compound without any substituents, serving as a reference for comparing the effects of the fluorine and sulfamoyl groups.
Uniqueness
2-Fluoro-4-sulfamoylbenzoic acid is unique due to the presence of both the fluorine and sulfamoyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and binding affinity, while the sulfamoyl group can improve its solubility and interaction with biological targets .
Properties
IUPAC Name |
2-fluoro-4-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMQDKXOHFOYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714968-42-0 | |
| Record name | 2-fluoro-4-sulfamoylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
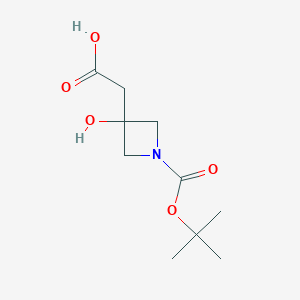
![tert-butyl 1aH,6H,7H,7aH-oxireno[2,3-c]quinoline-6-carboxylate](/img/structure/B1444318.png)
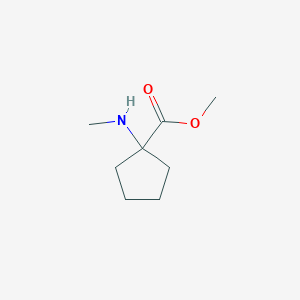

![3,7,9-Triazabicyclo[3.3.1]nonane, 3,9-bis(phenylmethyl)-](/img/structure/B1444323.png)

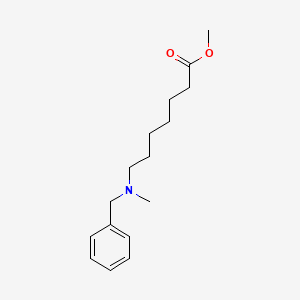
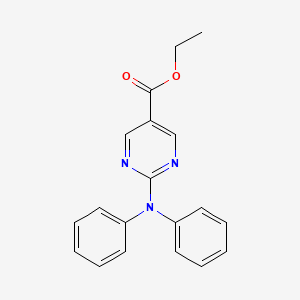
![7-Benzyl-4,7-diazaspiro[2.5]octane](/img/structure/B1444327.png)
